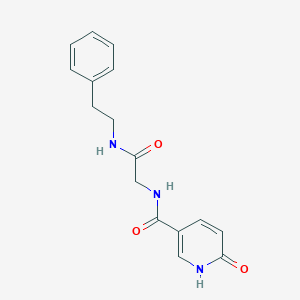
6-oxo-N-(2-oxo-2-(phenethylamino)ethyl)-1,6-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-oxo-N-(2-oxo-2-(phenethylamino)ethyl)-1,6-dihydropyridine-3-carboxamide, also known as O-Acetyl-L-Carnitine (OALC), is a naturally occurring compound that is synthesized in the body. This compound is known to have several scientific research applications due to its unique properties.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '6-oxo-N-(2-oxo-2-(phenethylamino)ethyl)-1,6-dihydropyridine-3-carboxamide' involves the condensation of 2-oxo-2-(phenethylamino)acetic acid with ethyl acetoacetate to form ethyl 2-(2-oxo-2-(phenethylamino)ethyl)acetoacetate. This intermediate is then reacted with 3-aminocrotonic acid to form the final product.
Starting Materials
2-oxo-2-(phenethylamino)acetic acid, ethyl acetoacetate, 3-aminocrotonic acid
Reaction
Step 1: Condensation of 2-oxo-2-(phenethylamino)acetic acid with ethyl acetoacetate using a suitable condensing agent such as DCC or EDC to form ethyl 2-(2-oxo-2-(phenethylamino)ethyl)acetoacetate., Step 2: Hydrolysis of ethyl 2-(2-oxo-2-(phenethylamino)ethyl)acetoacetate using a suitable hydrolyzing agent such as NaOH or HCl to form 2-(2-oxo-2-(phenethylamino)ethyl)acetoacetic acid., Step 3: Esterification of 2-(2-oxo-2-(phenethylamino)ethyl)acetoacetic acid with ethyl alcohol using a suitable esterifying agent such as H2SO4 or HCl to form ethyl 2-(2-oxo-2-(phenethylamino)ethyl)acetoacetate., Step 4: Reaction of ethyl 2-(2-oxo-2-(phenethylamino)ethyl)acetoacetate with 3-aminocrotonic acid using a suitable coupling agent such as DCC or EDC to form the final product '6-oxo-N-(2-oxo-2-(phenethylamino)ethyl)-1,6-dihydropyridine-3-carboxamide'.
作用机制
The mechanism of action of OALC is not fully understood, but it is believed to work by improving mitochondrial function and reducing oxidative stress in the body. OALC has been found to increase the synthesis of acetylcholine, a neurotransmitter that is important for cognitive function and memory. Additionally, OALC has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is important for the growth and survival of neurons in the brain.
生化和生理效应
OALC has several biochemical and physiological effects in the body. It has been found to increase the levels of acetylcholine, which is a neurotransmitter that is important for cognitive function and memory. Additionally, OALC has been shown to increase the expression of BDNF, which is a protein that is important for the growth and survival of neurons in the brain. OALC has also been found to have anti-inflammatory properties and can be used to reduce inflammation in the body. Additionally, OALC has been found to have anti-aging effects and can be used to improve cognitive function and memory in aging individuals.
实验室实验的优点和局限性
One of the advantages of using OALC in lab experiments is its neuroprotective effects. OALC has been found to have neuroprotective effects and can be used to protect neurons from damage caused by oxidative stress. Additionally, OALC has been shown to increase the expression of BDNF, which is a protein that is important for the growth and survival of neurons in the brain. However, one of the limitations of using OALC in lab experiments is its high cost. OALC is a relatively expensive compound, which can make it difficult to use in large-scale experiments.
未来方向
There are several future directions for research on OALC. One area of research is the potential use of OALC in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. OALC has been found to have neuroprotective effects and can be used to protect neurons from damage caused by oxidative stress. Additionally, OALC has been shown to increase the expression of BDNF, which is a protein that is important for the growth and survival of neurons in the brain. Another area of research is the potential use of OALC in the treatment of inflammation-related disorders. OALC has been found to have anti-inflammatory properties and can be used to reduce inflammation in the body. Additionally, OALC has been found to have anti-aging effects and can be used to improve cognitive function and memory in aging individuals. Further research is needed to fully understand the potential uses of OALC in these areas.
科学研究应用
OALC has several scientific research applications due to its unique properties. It has been found to have neuroprotective effects and is being studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. OALC has also been shown to have anti-inflammatory properties and can be used to reduce inflammation in the body. Additionally, OALC has been found to have anti-aging effects and can be used to improve cognitive function and memory in aging individuals.
属性
IUPAC Name |
6-oxo-N-[2-oxo-2-(2-phenylethylamino)ethyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-14-7-6-13(10-18-14)16(22)19-11-15(21)17-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,17,21)(H,18,20)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZECMRXMRCGGQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CNC(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-N-(2-oxo-2-(phenethylamino)ethyl)-1,6-dihydropyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,5-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide](/img/structure/B2452805.png)
![4-Bromo-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2452807.png)
![Methyl[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B2452808.png)
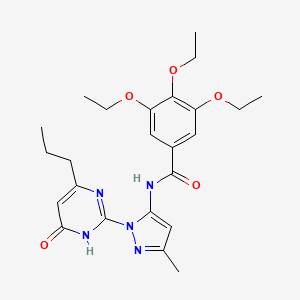
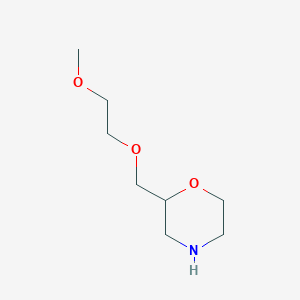
![2-(4-acetylpiperazin-1-yl)-N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-2-oxoacetamide](/img/structure/B2452813.png)
![Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2452815.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2452817.png)
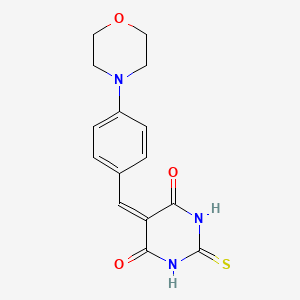
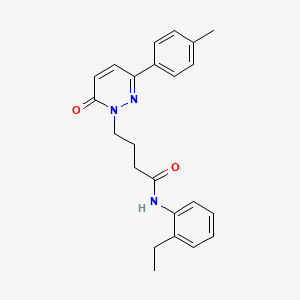
![3-(2-fluorobenzyl)-7-thiomorpholinopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452821.png)
![4-tert-butyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2452822.png)
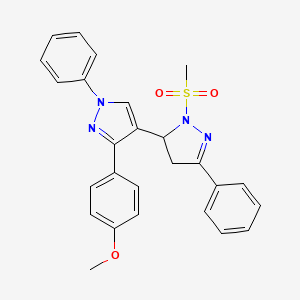
![2,5-Dimethyl-3-(4-methylphenyl)-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2452828.png)